K4NPS is a commonly used substrate to measure the activity of sulfatases, a class of enzymes that break down sulfate esters. When K4NPS is cleaved by a sulfatase, it releases 4-nitrophenol, a yellow-colored product that can be easily measured using a spectrophotometer. This allows researchers to quantify the activity of sulfatases in various biological samples, such as cell lysates or tissue homogenates. Source: Sigma-Aldrich, "Potassium 4-Nitrophenyl Sulfate":
K4NPS has also been explored in other research areas, such as:
Potassium 4-nitrophenyl sulfate is an organic compound with the molecular formula and a molecular weight of 257.26 g/mol. It is classified as a potassium salt of 4-nitrophenyl sulfate, featuring a nitro group (-NO2) attached to the phenyl ring, which is further connected to a sulfate group (-OSO3). This compound appears as a solid, typically ranging in color from white to yellowish-green, and has a melting point of approximately 251 °C .
Potassium 4-nitrophenyl sulfate is notable for its use in biochemical applications, particularly as a substrate for sulfatase enzymes. Its structure allows for specific interactions with biological molecules, making it valuable in various research contexts.
Potassium 4-nitrophenyl sulfate exhibits biological activity primarily through its role as a substrate for sulfatases. Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, playing crucial roles in various biological processes, including steroid metabolism and glycosaminoglycan degradation. The activity of these enzymes can be quantitatively assessed using potassium 4-nitrophenyl sulfate as a substrate, where the production of 4-nitrophenol can be measured spectrophotometrically .
The synthesis of potassium 4-nitrophenyl sulfate typically involves the following steps:
Potassium 4-nitrophenyl sulfate has several applications:
Studies involving potassium 4-nitrophenyl sulfate often focus on its interactions with various enzymes and biological systems:
Several compounds share structural features or functional properties with potassium 4-nitrophenyl sulfate. Here are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sodium p-nitrophenyl sulfate | C6H5NaO6S | Sodium salt variant; used similarly in assays |
p-Nitrophenol | C6H5NO3 | Product formed upon hydrolysis; widely used |
Potassium phenyl sulfate | C6H5KOSO3 | Related compound with similar applications |
Potassium 4-nitrophenyl sulfate is unique due to its specific structure that allows it to act as an effective substrate for sulfatases while also being stable under various conditions. Its ability to produce measurable amounts of 4-nitrophenol upon enzymatic action makes it particularly valuable for quantitative analysis in biochemical research .
Early aryl sulfate synthesis relied on direct sulfation of phenols using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). For example, 4-nitrophenol was treated with ClSO₃H to form the intermediate chlorosulfate, which was subsequently neutralized with potassium hydroxide to yield potassium 4-nitrophenyl sulfate. However, these methods suffered from poor regioselectivity and side reactions, such as over-sulfation and decomposition.
The introduction of the 2,2,2-trichloroethyl (TCE) protecting group in the 1970s marked a turning point. Phenols reacted with TCE chlorosulfate (prepared from trichloroethanol and sulfuryl chloride) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), achieving >90% yields of protected sulfates. Deprotection via Zn/NH₄HCO₂ or Pd/C provided free sulfate esters with minimal desulfation. This method became foundational for synthesizing labile aryl sulfates, including potassium 4-nitrophenyl sulfate.
By 2006, neopentyl and isobutyl protecting groups were introduced to stabilize sulfate esters during synthesis. These groups enabled high-yielding deprotection under mild conditions, further refining the production of potassium 4-nitrophenyl sulfate.
Human sulfotransferase 1A1 (SULT1A1) plays a pivotal role in phase II drug metabolism by catalyzing the transfer of sulfuryl groups from PAPS to hydroxyl-containing substrates. Potassium 4-nitrophenyl sulfate (pNPS) activates SULT1A1 through an ordered bypass mechanism, where pNPS intercepts the enzyme-PAP complex (E·PAP) before PAP dissociates [3]. This interaction regenerates E·PAPS, enabling subsequent substrate sulfation. Kinetic studies reveal that pNPS binding to E·PAP follows a ping-pong mechanism, characterized by parallel lines in double-reciprocal plots at low substrate concentrations [3].
Key kinetic parameters for SULT1A1 in the presence of pNPS include a maximum velocity (V~max~) of 32 ± 4 μM/min/mg and a binding constant (K~b~) of 35 ± 5 μM [3]. Substrate inhibition by naphthol, a hydroxyl substrate, arises from the formation of a dead-end E·PAP·naphthol complex, which competes with pNPS for binding to E·PAP [3]. This inhibition is uncompetitive, as evidenced by intersecting lines in inhibition studies [3].
Table 1: Kinetic Constants for SULT1A1 Activation by pNPS
Parameter | Value |
---|---|
V~max~ (μM/min/mg) | 32 ± 4 |
K~p2~ (mM) | 1.2 ± 0.2 |
K~b~ (μM) | 35 ± 5 |
K~Ib~ (μM) | 70 ± 10 |
These findings underscore pNPS’s utility in dissecting complex enzyme mechanisms and identifying regulatory nodes in sulfuryl transfer pathways [3].
The PAP/PAPS cycle is central to sulfotransferase function, with pNPS serving as a sulfuryl donor to regenerate PAPS from PAP. In isotopic exchange experiments, pNPS transfers its sulfuryl group to PAP bound to SULT1A1, forming PAPS and releasing para-nitrophenol (pNP) [3]. At high pNPS concentrations, >90% of the sulfuryl group in the product naphthyl sulfate originates from pNPS rather than PAPS, demonstrating its dominance in the bypass pathway [3].
This cycling mechanism is critical under physiological conditions where PAPS availability is limited. pNPS’s ability to sulfonate PAP within the E·PAP complex bypasses the need for free PAPS, enhancing catalytic efficiency. Structural studies suggest that pNPS binds to a hydrophobic pocket adjacent to the PAP-binding site, enabling simultaneous occupancy of both molecules in the active site [3].
Potassium 4-nitrophenyl sulfate enables real-time, continuous monitoring of sulfotransferase activity through two complementary approaches:
Sulfate Release Assay: Hydrolysis of pNPS by arylsulfatases releases inorganic sulfate, quantified colorimetrically at 400 nm using barium chloranilate [2]. This method has a linear detection range of 0–12 mM sulfate, with a molar extinction coefficient (ε) of 1,200 M⁻¹cm⁻¹ [2].
p-Nitrophenolate Formation Assay: SULT-catalyzed sulfuryl transfer from pNPS to PAP produces pNP, which ionizes to yellow para-nitrophenolate (λ~max~ = 401 nm, ε = 18,300 M⁻¹cm⁻¹) [3]. This assay’s sensitivity allows detection of enzyme activities as low as 0.033 U/mL [3].
Table 2: Spectrophotometric Assay Parameters Using pNPS
Assay Type | λ~max~ (nm) | ε (M⁻¹cm⁻¹) | Detection Limit |
---|---|---|---|
Sulfate Release | 400 | 1,200 | 0.1 mM |
p-Nitrophenolate Formation | 401 | 18,300 | 0.033 U/mL |
These assays facilitate high-throughput screening of sulfotransferase inhibitors and activators, with applications in drug discovery and enzymology [2] [3].